molecular formula C9H12ClF2N B11732576 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride

2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B11732576
M. Wt: 207.65 g/mol
InChI Key: ZLHGSRCIJJNWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluoro-4-methylbenzene.

    Bromination: The aromatic ring is brominated to introduce a bromine atom at the benzylic position.

    Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ethan-1-amine to form the desired amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride has several research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
  • (1R)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the compound’s chemical and biological properties.
  • Unique Features: The presence of both fluorine atoms and a methyl group in 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride may confer unique reactivity and selectivity compared to its analogs.

This detailed analysis provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2,5-difluoro-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-6-4-9(11)7(2-3-12)5-8(6)10;/h4-5H,2-3,12H2,1H3;1H

InChI Key

ZLHGSRCIJJNWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CCN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.